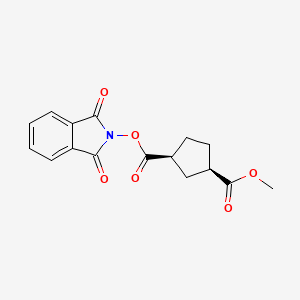
1-(1,3-Dioxoisoindolin-2-YL) 3-methyl cis-cyclopentane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate” is a complex organic molecule that features a cyclopentane ring substituted with a phthalimide group and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be introduced through the reaction of phthalic anhydride with ammonia or a primary amine.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various cyclization reactions, such as the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound or its derivatives could be studied for potential therapeutic applications, including as drug candidates for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds containing the phthalimide group, such as thalidomide, which has been studied for its immunomodulatory effects.
Cyclopentane Derivatives: Compounds with a cyclopentane ring, which are common in natural products and synthetic molecules.
Uniqueness
The uniqueness of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate lies in its combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C16H15NO6 |
|---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15NO6/c1-22-15(20)9-6-7-10(8-9)16(21)23-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,9-10H,6-8H2,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
SDNCQIDJJRPMEF-ZJUUUORDSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
COC(=O)C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















